4-(Aminomethyl)-2-methyldec-5-yn-4-ol
Overview
Description
4-(Aminomethyl)-2-methyldec-5-yn-4-ol is an organic compound with a unique structure that includes an alkyne group, a hydroxyl group, and an amine group
Preparation Methods
The synthesis of 4-(Aminomethyl)-2-methyldec-5-yn-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-iso-Butyl-3-octyn-1-ol with an amine under specific conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to achieve the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of solvents.
Chemical Reactions Analysis
4-(Aminomethyl)-2-methyldec-5-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Aminomethyl)-2-methyldec-5-yn-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-methyldec-5-yn-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The alkyne group can interact with active sites of enzymes, while the amine group can form hydrogen bonds with receptors, influencing their activity.
Comparison with Similar Compounds
4-(Aminomethyl)-2-methyldec-5-yn-4-ol can be compared with similar compounds such as:
2-iso-Butyl-3-octyn-1-ol: Lacks the amine group, making it less versatile in certain reactions.
2-iso-Butyl-2-hydroxy-3-octyn-1-amine: Similar structure but different functional group positioning, affecting its reactivity.
2-iso-Butyl-2-hydroxy-3-octyn-1-yl chloride: Contains a chloride group instead of an amine, leading to different chemical properties and applications. The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C12H23NO |
---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
4-(aminomethyl)-2-methyldec-5-yn-4-ol |
InChI |
InChI=1S/C12H23NO/c1-4-5-6-7-8-12(14,10-13)9-11(2)3/h11,14H,4-6,9-10,13H2,1-3H3 |
InChI Key |
IVZIBUIVJOVETG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(CC(C)C)(CN)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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